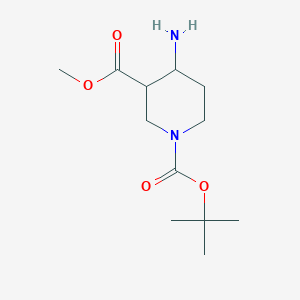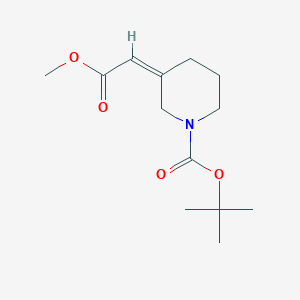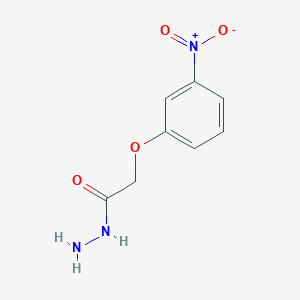![molecular formula C13H15N3O8 B3132059 Diethyl [(2,4-dinitrophenyl)amino]malonate CAS No. 36309-52-1](/img/structure/B3132059.png)
Diethyl [(2,4-dinitrophenyl)amino]malonate
Übersicht
Beschreibung
Diethyl [(2,4-dinitrophenyl)amino]malonate (DNPAM) is an organic compound widely used in the synthesis of pharmaceuticals and other compounds. It is a colorless crystalline solid that has been used in various laboratory experiments and is known to have a wide range of applications. DNPAM is a versatile reagent that can be used for a variety of purposes including the synthesis of various organic compounds, the study of biochemical and physiological effects, and the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Malonate Derivatives in Cyclocondensation Reactions
Diethyl malonate derivatives, such as diethyl [(2,4-dinitrophenyl)amino]malonate, have been utilized in cyclocondensation reactions to synthesize six-membered heterocycles. These malonates act as reagents in reactions with 1,3-dinucleophiles, showcasing their versatility in creating complex heterocyclic structures, which are often pivotal in the development of pharmaceuticals and materials science (Stadlbauer et al., 2001).
Amination Reactions with Grignard Reagents
Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, a closely related derivative, undergoes amination reactions with alkyl Grignard reagents to yield N-alkylation products. These products can be further transformed into primary amines, demonstrating the compound's utility in synthetic organic chemistry, particularly in the introduction of nitrogen functionalities into organic molecules (Niwa et al., 2002).
Insights into Supramolecular Assembly
The crystal structures of diethyl aryl amino methylene malonate derivatives, including diethyl [(2,4-dinitrophenyl)amino]malonate, have been analyzed to understand their supramolecular assembly. These studies reveal the importance of non-covalent interactions, such as hydrogen bonding and halogen interactions, in the formation of complex molecular architectures. This research provides insights into designing new materials with specific properties based on the principles of supramolecular chemistry (Shaik et al., 2019).
Enzymatic Synthesis Applications
Diethyl malonate derivatives have been explored as "green" acyl donors in the enzymatic resolution of amines. This approach represents an environmentally friendly alternative to traditional chemical synthesis methods, highlighting the potential of diethyl malonate derivatives in biocatalysis and sustainable chemistry (Simon et al., 2012).
Eigenschaften
IUPAC Name |
diethyl 2-(2,4-dinitroanilino)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O8/c1-3-23-12(17)11(13(18)24-4-2)14-9-6-5-8(15(19)20)7-10(9)16(21)22/h5-7,11,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHCNHFCIHRMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [(2,4-dinitrophenyl)amino]malonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 8-[(1R,2S)-2-hexylcyclopropyl]octanoate](/img/structure/B3132009.png)


![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)



![N-[(4-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3132068.png)

